1,2-Dinitroglycerin

Description

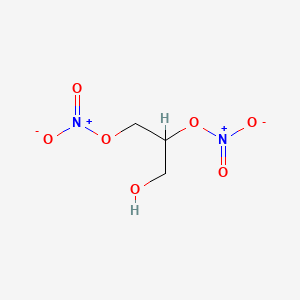

Structure

3D Structure

Properties

IUPAC Name |

(1-hydroxy-3-nitrooxypropan-2-yl) nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O7/c6-1-3(12-5(9)10)2-11-4(7)8/h3,6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVHBTOOPNJKLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO[N+](=O)[O-])O[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30875566 | |

| Record name | 1,2,3-PROPANETRIOL, 1,2-DINITRATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30875566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-65-8, 27321-62-6 | |

| Record name | Glyceryl 1,2-dinitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl-1,2-dinitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinitroglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027321626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-PROPANETRIOL, 1,2-DINITRATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30875566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 1,2-DINITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8542I4GE54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of 1,2-Dinitroglycerin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary mechanism of action of 1,2-Dinitroglycerin (1,2-GDN), an active metabolite of the widely used vasodilator, nitroglycerin (GTN). This document details the biochemical pathways, quantitative pharmacological data, and relevant experimental methodologies to facilitate a deeper understanding for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action: Vasodilation via the Nitric Oxide-cGMP Pathway

1,2-Dinitroglycerin is a potent vasodilator, although less so than its parent compound, nitroglycerin. Its primary mechanism of action is the generation of nitric oxide (NO) or a closely related NO-species, which subsequently activates the soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn mediates vasodilation.

The key steps in the vasodilatory action of 1,2-Dinitroglycerin are as follows:

-

Bioactivation: 1,2-Dinitroglycerin undergoes biotransformation to release nitric oxide. This process can occur within vascular smooth muscle and endothelial cells and is thought to be facilitated by the presence of thiols.

-

sGC Activation: The released NO diffuses to and activates soluble guanylate cyclase (sGC).

-

cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

Protein Kinase G (PKG) Activation: Elevated cGMP levels lead to the activation of cGMP-dependent protein kinase (PKG).

-

Vasodilation: PKG activation results in a cascade of phosphorylation events that ultimately decrease intracellular calcium levels and lead to the dephosphorylation of myosin light chains, causing relaxation of the vascular smooth muscle and vasodilation.

Quantitative Pharmacological and Pharmacokinetic Data

The following tables summarize key quantitative data for 1,2-Dinitroglycerin, primarily in comparison to its parent compound, nitroglycerin.

Table 1: Comparative Vasodilator Potency of Nitroglycerin and its Dinitrate Metabolites in Human Dorsal Hand Vein

| Compound | Dose Rate for 50% of Maximum Vasodilation (ng/min) | Relative Potency (vs. Nitroglycerin) |

| Nitroglycerin (GTN) | 5.1 | 1 |

| 1,2-Glyceryl Dinitrate (1,2-GDN) | 43 | ~1/8 |

| 1,3-Glyceryl Dinitrate (1,3-GDN) | 60 | ~1/12 |

Data from Haefeli et al. (1992). The dinitrates were found to be about 10 times less potent than nitroglycerin[1].

Table 2: Pharmacokinetic Parameters of 1,2-Dinitroglycerin in Humans Following Sublingual Administration of Nitroglycerin (0.6 mg)

| Parameter | Value | Unit |

| Cmax (Maximum Plasma Concentration) | 3861.91 | pg/mL |

| Tmax (Time to Maximum Plasma Concentration) | 15.00 | min |

| AUC0-t (Area Under the Curve from 0 to last measurement) | 175173.35 | pg.min/mL |

| AUC0-∞ (Area Under the Curve extrapolated to infinity) | 181369.23 | pg.min/mL |

| t1/2 (Elimination Half-life) | 46.50 | min |

Data from a bioavailability study of two sublingual nitroglycerin formulations[2].

Table 3: Pharmacokinetic Parameters of 1,2-Dinitroglycerin in Humans Following Transdermal Application of Nitroglycerin

| Parameter | Value | Unit |

| AUC (Area Under the Curve) | 44.6 (± 15.8) | ng.h/mL |

Mean (SD) AUC values for 1,2-GDN after a single 14-hour application of a Transderm-Nitro system[3].

Experimental Protocols

Assessment of Vasodilator Activity: Isolated Aortic Ring Assay

This ex vivo method is widely used to assess the vasoactive properties of compounds.

Materials:

-

Male New Zealand white rabbits (or other suitable animal model).

-

Krebs-Henseleit Solution (KHS), composition in mM: NaCl 118, KCl 4.7, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, glucose 11.1, CaCl2 2.5.

-

Carbogen gas (95% O2 / 5% CO2).

-

Dissection instruments.

-

Organ bath system with isometric force transducers.

-

Vasoconstrictor agent (e.g., phenylephrine).

-

Test compound (1,2-Dinitroglycerin).

Procedure:

-

Tissue Preparation:

-

Euthanize the rabbit and excise the thoracic aorta.

-

Place the aorta in cold KHS and clean it of adhering connective and adipose tissue.

-

Cut the aorta into rings of approximately 3-5 mm in length.

-

-

Mounting and Equilibration:

-

Mount each aortic ring in an organ bath filled with KHS, maintained at 37°C and continuously bubbled with carbogen.

-

Connect the rings to isometric force transducers to record changes in tension.

-

Allow the rings to equilibrate for at least 60-90 minutes under a resting tension (e.g., 2g), with periodic washing with fresh KHS.

-

-

Viability Check and Pre-contraction:

-

Assess the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 80 mM).

-

After washout and return to baseline, induce a submaximal, stable contraction with a vasoconstrictor such as phenylephrine.

-

-

Cumulative Concentration-Response Curve:

-

Once a stable contraction plateau is reached, add 1,2-Dinitroglycerin to the organ bath in a cumulative manner (increasing concentrations).

-

Allow the response to each concentration to stabilize before adding the next.

-

Record the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

-

-

Data Analysis:

-

Plot the concentration of 1,2-Dinitroglycerin against the percentage of relaxation.

-

Calculate the EC50 value (the concentration of the drug that produces 50% of its maximal effect).

-

In Vivo Assessment of Venodilator Activity: Dorsal Hand Vein Compliance Technique

This technique allows for the in vivo assessment of venodilator effects in humans.

Materials:

-

Linear variable differential transformer (LVDT) to measure vein diameter.

-

Sphygmomanometer cuff.

-

Infusion pump.

-

Phenylephrine solution for pre-constriction.

-

1,2-Dinitroglycerin solution for infusion.

Procedure:

-

Subject Preparation:

-

The subject lies supine with their hand supported above the level of the heart.

-

A superficial dorsal hand vein is selected.

-

-

Measurement Setup:

-

The LVDT is positioned over the selected vein to measure changes in its diameter.

-

A sphygmomanometer cuff is placed on the upper arm to control venous pressure.

-

-

Pre-constriction:

-

A local infusion of a vasoconstrictor, such as phenylephrine, is administered to induce a stable level of venoconstriction.

-

-

Drug Infusion and Measurement:

-

1,2-Dinitroglycerin is infused at increasing concentrations.

-

At each concentration, the venous pressure is controlled by inflating the cuff to a set pressure, and the corresponding vein diameter is recorded by the LVDT.

-

-

Data Analysis:

-

A dose-response curve is constructed by plotting the infusion rate of 1,2-Dinitroglycerin against the change in vein diameter or compliance.

-

The dose rate required to produce 50% of the maximum vasodilation is determined.

-

Measurement of Intracellular cGMP Levels: Radioimmunoassay (RIA)

This method is used to quantify the intracellular levels of cGMP in response to vasodilator treatment.

Materials:

-

Cultured vascular smooth muscle cells or isolated vascular tissue.

-

1,2-Dinitroglycerin.

-

Reagents for cell/tissue lysis (e.g., trichloroacetic acid).

-

cGMP RIA kit (containing [³H]cGMP or [¹²⁵I]cGMP, cGMP antibody, and standards).

-

Scintillation counter or gamma counter.

Procedure:

-

Cell/Tissue Treatment:

-

Incubate cultured vascular smooth muscle cells or isolated vascular tissue with 1,2-Dinitroglycerin for a specified time.

-

-

Sample Preparation:

-

Terminate the reaction and lyse the cells/tissue to release intracellular components.

-

Extract and purify cGMP from the lysate.

-

-

Radioimmunoassay:

-

A known amount of radiolabeled cGMP is mixed with a limited amount of a specific antibody against cGMP.

-

The sample containing unknown amounts of cGMP is added to this mixture.

-

The unlabeled cGMP from the sample competes with the radiolabeled cGMP for binding to the antibody.

-

-

Separation and Counting:

-

The antibody-bound cGMP is separated from the free cGMP.

-

The radioactivity of the antibody-bound fraction is measured.

-

-

Quantification:

-

The concentration of cGMP in the sample is determined by comparing the measured radioactivity with a standard curve generated using known concentrations of unlabeled cGMP.

-

Mandatory Visualizations

Signaling Pathway of 1,2-Dinitroglycerin-Induced Vasodilation

Caption: Signaling pathway of 1,2-Dinitroglycerin-induced vasodilation.

Metabolic Pathway of Nitroglycerin to 1,2-Dinitroglycerin

Caption: Bioactivation of Nitroglycerin to 1,2-Dinitroglycerin.

Experimental Workflow for Isolated Aortic Ring Assay

Caption: Workflow for the isolated aortic ring vasoreactivity assay.

References

- 1. Comparison of vasodilatory responses to nitroglycerin and its dinitrate metabolites in human veins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmainfo.in [pharmainfo.in]

- 3. Comparative pharmacokinetics and bioavailability of nitroglycerin and its metabolites from Transderm-Nitro, Nitrodisc, and Nitro-Dur II systems using a stable-isotope technique - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Properties of 1,2-Dinitroglycerin as a Vasodilator

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Glycerol dinitrate (1,2-GDN), a primary metabolite of the widely used anti-anginal agent nitroglycerin (GTN), is an active vasodilator. While less potent than its parent compound, 1,2-GDN contributes to the overall therapeutic effect of nitroglycerin. This technical guide provides a comprehensive overview of the biological properties of 1,2-GDN as a vasodilator, with a focus on its mechanism of action, quantitative pharmacological data, and the experimental methodologies used for its characterization.

Introduction

Organic nitrates have long been a cornerstone in the management of ischemic heart disease. Their therapeutic efficacy is rooted in their ability to induce vasodilation, thereby reducing myocardial oxygen demand. Nitroglycerin is metabolized in the body to dinitrate and mononitrate metabolites, with 1,2-dinitroglycerin and 1,3-dinitroglycerin being the principal dinitrate isomers. This document elucidates the specific vasodilatory properties of 1,2-GDN, offering a detailed examination of its biological activity for researchers and professionals in drug development.

Mechanism of Action and Signaling Pathway

The vasodilatory effect of 1,2-dinitroglycerin, much like other organic nitrates, is contingent upon its bioactivation to nitric oxide (NO) or a related species. This process is primarily mediated by the mitochondrial enzyme aldehyde dehydrogenase 2 (ALDH2).[1][2][3]

The key steps in the signaling cascade are as follows:

-

Bioactivation: 1,2-GDN is metabolized by ALDH2 within the mitochondria of vascular smooth muscle cells. This enzymatic reaction yields nitric oxide (NO).[3][4]

-

sGC Activation: The liberated NO diffuses to the cytosol and binds to the heme moiety of soluble guanylyl cyclase (sGC), leading to its activation.[5][6][7]

-

cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[8][9]

-

PKG Activation: cGMP acts as a second messenger, activating cGMP-dependent protein kinase (PKG).[7]

-

Vasodilation: PKG, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the dephosphorylation of myosin light chains. This cascade of events results in the relaxation of vascular smooth muscle and subsequent vasodilation.[10]

References

- 1. Bioactivation of Nitroglycerin by Purified Mitochondrial and Cytosolic Aldehyde Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactivation of nitroglycerin by the mitochondrial aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Formation of Nitric Oxide by Aldehyde Dehydrogenase-2 Is Necessary and Sufficient for Vascular Bioactivation of Nitroglycerin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Does nitric oxide mediate the vasodilator activity of nitroglycerin? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. ahajournals.org [ahajournals.org]

- 8. Mechanism of glyceryl trinitrate-induced vasodilation. I. Relationship between drug biotransformation, tissue cyclic GMP elevation and relaxation of rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. youtube.com [youtube.com]

The Enzymatic Generation of 1,2-Dinitroglycerin from Nitroglycerin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

For over a century, the precise mechanism of action for the potent vasodilator nitroglycerin (glyceryl trinitrate, GTN) remained a subject of intense investigation. It is now well-established that its therapeutic effects are mediated by its metabolic conversion to nitric oxide (NO) or a related species. A critical step in this bioactivation cascade is the enzymatic denitration of GTN to form 1,2-dinitroglycerin (1,2-GDN). This technical guide provides an in-depth overview of the primary enzymatic pathway responsible for this conversion, focusing on the central role of mitochondrial aldehyde dehydrogenase (ALDH2). This document summarizes key quantitative data, details experimental protocols for studying this process, and provides visual representations of the involved pathways and workflows.

Introduction

Nitroglycerin has been a cornerstone in the treatment of angina pectoris and heart failure for more than 130 years.[1][2] Its vasodilatory properties are attributed to the release of nitric oxide (NO), which activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent smooth muscle relaxation.[1][3] The biotransformation of GTN is a crucial step, and the formation of 1,2-GDN is a hallmark of the bioactivation pathway.[1][3] While other enzymes, such as glutathione S-transferases and cytochrome P450, are involved in GTN metabolism, mitochondrial aldehyde dehydrogenase (ALDH2) has been identified as the primary enzyme responsible for the specific and efficient conversion of GTN to 1,2-GDN at therapeutic concentrations.[1][4][5][6][7] This guide will focus on the ALDH2-mediated pathway.

The Central Role of Mitochondrial Aldehyde Dehydrogenase (ALDH2)

ALDH2, an enzyme primarily known for its role in ethanol metabolism, possesses a nitrate reductase activity that selectively metabolizes GTN.[1][7] This enzymatic reaction occurs within the mitochondria and is characterized by the stereospecific removal of a nitrate group from the C1 or C3 position of the glycerol backbone, yielding 1,2-GDN and an inorganic nitrite ion (NO₂⁻).[1][5] The generated nitrite is then believed to be further reduced to NO, which initiates the downstream signaling cascade responsible for vasodilation.[1][3]

The significance of ALDH2 in GTN bioactivation is underscored by several key findings:

-

Genetic Evidence: Individuals with a common polymorphism in the ALDH2 gene (Glu504Lys), which results in a nearly inactive enzyme, show a significantly reduced response to nitroglycerin.[7]

-

Inhibition Studies: Pharmacological inhibition of ALDH2 blocks GTN-induced vasodilation and cGMP production.[1]

-

Gene Knockout Studies: Mice lacking the Aldh2 gene are resistant to the vasodilatory effects of nitroglycerin at therapeutic doses.[4][6]

Quantitative Data on ALDH2-Mediated Nitroglycerin Metabolism

The enzymatic conversion of nitroglycerin by ALDH2 has been characterized by several kinetic parameters. The following tables summarize key quantitative data from various studies.

Table 1: Michaelis-Menten Kinetic Parameters for ALDH2 with Nitroglycerin

| Enzyme Source | Substrate | K_m (μM) | V_max (nmol/min/mg) | Conditions | Reference |

| Purified Bovine mtALDH | GTN | 11.98 ± 3.04 | 3.03 ± 0.20 | pH 9.0 | [1] |

| Purified Bovine mtALDH | GTN | - | ~30 | pH 9.0, with NAD⁺ (20-1000 µM) | [1] |

Table 2: Inhibition of ALDH2-Mediated 1,2-GDN Formation

| Inhibitor | IC_50 (μM) | Enzyme/Cell Type | Conditions | Reference |

| Chloral Hydrate | 99.5 | Purified Bovine mtALDH | - | [1] |

| Acetaldehyde | 815.5 | Purified Bovine mtALDH | - | [1] |

| Daidzin | 35 ± 4 | Wild-type ALDH2 | 10 µM GTN | [5] |

| Daidzin | 222 ± 18 | Wild-type ALDH2 | 100 µM GTN | [5] |

Table 3: Pharmacokinetic Parameters of Nitroglycerin Metabolites in Rats

| Metabolite | Clearance (ml/min/kg) | Volume of Distribution (ml/kg) | Mean Residence Time (min) | Reference |

| 1,2-GDN | 32.3 | 695 | 22.0 | [8] |

| 1,3-GDN | 20.8 | 454 | 21.8 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the enzymatic generation of 1,2-GDN from nitroglycerin.

Measurement of ALDH2 Dehydrogenase Activity

This assay is used to determine the general enzymatic activity of ALDH2, which can be inhibited by nitroglycerin.

Principle: The dehydrogenase activity of ALDH2 is measured by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

-

Purified recombinant ALDH2 or mitochondrial fractions

-

50 mM Sodium Pyrophosphate buffer (pH 9.5)

-

10 mM Acetaldehyde

-

2.5 mM NAD⁺

-

Nitroglycerin (for inhibition studies)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing 50 mM sodium pyrophosphate buffer (pH 9.5) and 10 mM acetaldehyde.

-

Add 2 µg of recombinant ALDH2 protein or an appropriate amount of mitochondrial fraction.

-

For inhibition studies, pre-incubate the enzyme with nitroglycerin (e.g., 1 µM) for a specified time (e.g., 1 hour) at 25°C.

-

To initiate the reaction, add 2.5 mM NAD⁺.

-

Immediately begin monitoring the increase in absorbance at 340 nm for 10 minutes, taking readings every 30 seconds.

-

The rate of NADH formation is proportional to the ALDH2 activity.

Determination of GTN Denitration Activity (Formation of 1,2-GDN)

This protocol directly measures the conversion of nitroglycerin to its dinitrate metabolites.

Principle: Radiolabeled [¹⁴C]-GTN is incubated with ALDH2. The resulting metabolites, [¹⁴C]-1,2-GDN and [¹⁴C]-1,3-GDN, are separated by thin-layer chromatography (TLC) and quantified by liquid scintillation counting.

Materials:

-

Purified ALDH2 protein or cell lysates

-

[¹⁴C]-labeled Nitroglycerin

-

Unlabeled Nitroglycerin

-

50 mM Potassium Phosphate buffer (pH 7.4)

-

3 mM MgCl₂

-

1 mM NAD⁺

-

1 mM Dithiothreitol (DTT)

-

0.1 mM Diethylenetriaminepentaacetic acid (DTPA)

-

TLC plates

-

Liquid scintillation counter and cocktail

Procedure:

-

Prepare a reaction mixture in a final volume of 0.2 ml containing 50 mM potassium phosphate buffer (pH 7.4), 3 mM MgCl₂, 1 mM NAD⁺, 1 mM DTT, and 0.1 mM DTPA.

-

Add 4 µg of wild-type ALDH2 protein or an appropriate amount of cell lysate (e.g., 300 µg).

-

Add a mixture of [¹⁴C]-labeled GTN and unlabeled GTN to achieve the desired final concentration (e.g., 10 µM).

-

Incubate the reaction at 37°C for a specified time (e.g., 1 to 10 minutes).

-

Stop the reaction by adding an appropriate quenching agent (e.g., ice-cold acetonitrile).

-

Extract the reaction products.

-

Spot the extracted products onto a TLC plate and develop the chromatogram using a suitable solvent system to separate GTN, 1,2-GDN, and 1,3-GDN.

-

Visualize the separated spots (e.g., using a phosphorimager) and scrape the corresponding areas from the TLC plate.

-

Quantify the radioactivity in each scraped spot using a liquid scintillation counter.

-

Calculate the rate of formation of 1,2-GDN and 1,3-GDN.

Quantification of Nitroglycerin and Metabolites by LC-MS

This method allows for the simultaneous and sensitive determination of nitroglycerin and its dinitrate metabolites.

Principle: Liquid chromatography is used to separate GTN, 1,2-GDN, and 1,3-GDN, which are then detected and quantified by mass spectrometry.

Materials:

-

Liquid chromatograph coupled to a mass spectrometer (LC-MS) with an electrospray ionization (ESI) source

-

C18 reverse-phase HPLC column (e.g., Allure Aqueous C18, 100 mm x 2.1 mm)

-

Mobile phase A: Water with 0.025 mM NH₄Cl

-

Mobile phase B: Methanol with 0.025 mM NH₄Cl

-

Internal standard (e.g., 1,2,4-Butanetriol-1,4-dinitrate)

-

Samples from in vitro or in vivo experiments

Procedure:

-

Prepare samples by protein precipitation and/or liquid-liquid extraction. Add the internal standard.

-

Set up the LC-MS system. Use a linear gradient of mobile phases A and B to achieve separation. For example, a gradient elution over 12.5 minutes.

-

Operate the mass spectrometer in negative ion mode and use multiple reaction monitoring (MRM) for detection and quantification of the analytes and the internal standard.

-

Inject the prepared samples onto the LC-MS system.

-

Construct a calibration curve using standards of known concentrations of GTN, 1,2-GDN, and 1,3-GDN.

-

Quantify the concentrations of the analytes in the samples by comparing their peak areas to those of the calibration standards, normalized to the internal standard.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: ALDH2-mediated bioactivation of nitroglycerin.

Caption: General workflow for in vitro GTN metabolism assay.

Conclusion

The enzymatic generation of 1,2-dinitroglycerin from nitroglycerin by mitochondrial aldehyde dehydrogenase is a pivotal step in the bioactivation of this long-standing therapeutic agent. Understanding the intricacies of this process, from its kinetics to the experimental methods for its study, is crucial for researchers in cardiovascular pharmacology and drug development. This technical guide provides a consolidated resource of quantitative data and detailed protocols to facilitate further investigation into the metabolism of nitroglycerin and the development of novel nitrate-based therapeutics. The ongoing research in this field continues to shed light on the mechanisms of nitrate tolerance and potential strategies to overcome it, ultimately aiming to improve the clinical utility of this important class of drugs.

References

- 1. pnas.org [pnas.org]

- 2. Identification of the enzymatic mechanism of nitroglycerin bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of the enzymatic mechanism of nitroglycerin bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sustained Formation of Nitroglycerin-Derived Nitric Oxide by Aldehyde Dehydrogenase-2 in Vascular Smooth Muscle without Added Reductants: Implications for the Development of Nitrate Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vascular Bioactivation of Nitroglycerin by Aldehyde Dehydrogenase-2: REACTION INTERMEDIATES REVEALED BY CRYSTALLOGRAPHY AND MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Formation of Nitric Oxide by Aldehyde Dehydrogenase-2 Is Necessary and Sufficient for Vascular Bioactivation of Nitroglycerin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitochondrial aldehyde dehydrogenase-2 (ALDH2) Glu504Lys polymorphism contributes to the variation in efficacy of sublingual nitroglycerin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic studies of the nitroglycerin metabolites, 1,2- and 1,3- glyceryl dinitrates, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Metabolic Journey of 1,2-Dinitroglycerin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

For over a century, nitroglycerin (glyceryl trinitrate, GTN) has been a cornerstone in the management of angina pectoris and heart failure. Its therapeutic effects are mediated through the release of nitric oxide (NO), a potent vasodilator. The biotransformation of nitroglycerin is a complex process, leading to the formation of several active metabolites, with 1,2-dinitroglycerin (1,2-GDN) being a primary and pharmacologically significant product. This technical guide provides a comprehensive overview of the discovery, history, and metabolic pathways leading to the formation of 1,2-dinitroglycerin. It details the key enzymes involved, summarizes quantitative pharmacokinetic data, and provides in-depth experimental protocols for the study of this crucial metabolite. Furthermore, this guide illustrates the intricate signaling pathways initiated by nitroglycerin and its metabolites, offering a deeper understanding of their mechanism of action.

A Historical Perspective: From Explosive to Essential Medicine

Nitroglycerin was first synthesized in 1847 by Ascanio Sobrero, who noted its potent explosive properties and the severe headaches it induced upon contact, a tell-tale sign of its vasodilatory effects.[1][2][3][4] It was Alfred Nobel who harnessed its explosive power by inventing dynamite.[1][3] However, the therapeutic potential of nitroglycerin was not realized until the late 19th century when physician William Murrell began using it to treat angina pectoris, observing its ability to relieve chest pain.[1][2][3] For decades, the precise mechanism of action remained elusive. It wasn't until 1977 that Ferid Murad and his team discovered that nitroglycerin and other organic nitrates release nitric oxide (NO), which in turn activates soluble guanylate cyclase (sGC) in vascular smooth muscle, leading to vasodilation.[2] This pivotal discovery, which earned the Nobel Prize in Physiology or Medicine in 1998, opened the door to understanding the intricate metabolic pathways of nitroglycerin.

The focus then shifted to how the body metabolizes nitroglycerin to produce this vital signaling molecule. Early research identified the denitrated metabolites, 1,2-dinitroglycerin and 1,3-dinitroglycerin (1,3-GDN), as the primary products of nitroglycerin biotransformation.[5][6] Subsequent studies revealed that these dinitrate metabolites are not merely byproducts but possess pharmacological activity themselves, albeit less potent than the parent compound.[7] The formation of 1,2-GDN, in particular, has been closely linked to the therapeutic effects of nitroglycerin.

The Enzymatic Machinery of Nitroglycerin Metabolism

The conversion of nitroglycerin to its dinitrate metabolites is primarily an enzymatic process. Two key enzyme systems have been identified as major players in this metabolic pathway: mitochondrial aldehyde dehydrogenase (mtALDH) and glutathione S-transferases (GSTs).

Mitochondrial Aldehyde Dehydrogenase (mtALDH): A Key Player in Bioactivation

A significant breakthrough in understanding nitroglycerin metabolism came with the identification of mitochondrial aldehyde dehydrogenase (ALDH2) as a key enzyme responsible for the bioactivation of nitroglycerin.[8][9] This enzyme, located in the mitochondrial matrix, catalyzes the conversion of nitroglycerin to 1,2-dinitroglycerin and inorganic nitrite (NO₂⁻).[8][9] The nitrite is then further reduced to nitric oxide, which triggers the vasodilatory cascade. The formation of 1,2-GDN is the predominant dinitrate metabolite produced by this pathway.[9] The activity of mtALDH is crucial for the therapeutic efficacy of nitroglycerin at clinically relevant concentrations.[8]

Glutathione S-Transferases (GSTs): A Parallel Metabolic Route

Glutathione S-transferases are a superfamily of enzymes involved in the detoxification of a wide range of xenobiotics. They have also been shown to play a role in the metabolism of nitroglycerin.[10][11] GSTs catalyze the conjugation of glutathione (GSH) to nitroglycerin, leading to the formation of a glutathione-S-nitrate intermediate that subsequently breaks down to release nitrite and dinitroglycerin metabolites.[11] While GSTs can metabolize nitroglycerin, studies suggest they may function more as a clearance pathway rather than the primary bioactivation route for vasodilation, as they have not been shown to directly release NO.[10] Different GST isoforms exhibit varying activities towards nitroglycerin, with some preferentially forming 1,3-GDN over 1,2-GDN.[12]

Quantitative Pharmacokinetics of 1,2-Dinitroglycerin

The pharmacokinetic profile of 1,2-dinitroglycerin has been studied in various species and following different routes of administration of the parent drug, nitroglycerin. The plasma concentrations of 1,2-GDN are consistently higher than those of the parent compound, reflecting its rapid metabolism.[13]

Table 1: Pharmacokinetic Parameters of 1,2-Dinitroglycerin in Humans Following Oral Administration of Nitroglycerin

| Dose of Nitroglycerin (mg) | Cmax of 1,2-GDN (ng/mL) | Tmax of 1,2-GDN (min) | Half-life of 1,2-GDN (min) |

| 0.4 | Data not available | ~20 | ~50 |

| 6.5 | ~5.5 | ~20 | ~50 |

| 9.0 | ~8.0 | ~20 | ~50 |

| 13.0 | ~10.0 | ~20 | ~50 |

Data compiled from multiple sources. Values are approximate and can vary between individuals.

Table 2: Pharmacokinetic Parameters of 1,2-Dinitroglycerin in Rats Following Intravenous Infusion

| Infusion Rate of 1,2-GDN (µ g/min ) | Clearance (mL/min/kg) | Volume of Distribution (mL/kg) | Mean Residence Time (min) |

| 0.25 | 32.3 | 695 | 22.0 |

| 2.0 | Data not available | Data not available | Data not available |

Data from studies in Sprague-Dawley rats.[5]

Experimental Protocols

Purification of Mitochondrial Aldehyde Dehydrogenase (mtALDH)

This protocol describes the purification of mtALDH from bovine liver, a common source for studying this enzyme.

Materials:

-

Fresh bovine liver

-

Homogenization buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

-

Mitochondrial isolation buffer: 0.22 M mannitol, 0.07 M sucrose, 1 mM Tris-HCl (pH 7.4), 0.1% BSA

-

Sonication buffer: 50 mM sodium phosphate (pH 7.4), 1 mM EDTA, 1 mM DTT

-

Chromatography columns (e.g., DEAE-Sepharose, 5'-AMP-Sepharose)

-

Protein concentration determination reagents (e.g., Bradford assay)

Procedure:

-

Homogenization: Mince fresh bovine liver and homogenize in ice-cold homogenization buffer.

-

Mitochondrial Isolation: Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the mitochondria. Wash the mitochondrial pellet with mitochondrial isolation buffer.

-

Sonication: Resuspend the mitochondrial pellet in sonication buffer and sonicate to release mitochondrial proteins.

-

Centrifugation: Centrifuge the sonicate at high speed to remove mitochondrial membranes.

-

Chromatography:

-

Apply the supernatant to a DEAE-Sepharose column and elute with a salt gradient to partially purify mtALDH.

-

Apply the mtALDH-containing fractions to a 5'-AMP-Sepharose affinity column. Wash the column extensively and then elute the bound mtALDH with a solution containing NAD⁺.

-

-

Purity Assessment: Assess the purity of the purified mtALDH by SDS-PAGE.

-

Protein Concentration: Determine the protein concentration of the purified enzyme.

Assay for 1,2-Dinitroglycerin Formation by mtALDH

This assay measures the enzymatic conversion of nitroglycerin to 1,2-dinitroglycerin by purified mtALDH.

Materials:

-

Purified mtALDH

-

[¹⁴C]-Nitroglycerin

-

Reaction buffer: 100 mM potassium phosphate (pH 7.5), 0.5 mM EDTA, 1 mM NADH, 1 mM NADPH

-

Dithiothreitol (DTT)

-

Thin-layer chromatography (TLC) plates

-

TLC developing solvent (e.g., chloroform:methanol, 95:5)

-

Liquid scintillation counter and scintillation fluid

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, DTT, and purified mtALDH.

-

Initiate Reaction: Add [¹⁴C]-Nitroglycerin to the reaction mixture to start the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop Reaction: Stop the reaction by adding a quenching agent (e.g., ice-cold buffer or organic solvent).

-

Extraction: Extract the nitroglycerin and its metabolites from the reaction mixture using an organic solvent (e.g., diethyl ether).

-

TLC Separation: Spot the extracted sample onto a TLC plate and develop the chromatogram using the appropriate solvent system to separate nitroglycerin, 1,2-dinitroglycerin, and 1,3-dinitroglycerin.

-

Quantification: Scrape the spots corresponding to 1,2-GDN and 1,3-GDN from the TLC plate into scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate Activity: Calculate the rate of 1,2-dinitroglycerin formation based on the radioactivity measured and the specific activity of the [¹⁴C]-Nitroglycerin.

Assay for Glutathione S-Transferase (GST) Activity with Nitroglycerin

This protocol is adapted from general GST assays to specifically measure the metabolism of nitroglycerin.

Materials:

-

Purified GST or cell/tissue homogenate

-

Nitroglycerin

-

Glutathione (GSH)

-

Reaction buffer: 100 mM potassium phosphate (pH 6.5)

-

HPLC system with a UV detector

-

Analytical column for separating nitroglycerin and its metabolites

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine the reaction buffer, GSH, and the GST-containing sample.

-

Initiate Reaction: Add nitroglycerin to the mixture to start the reaction.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop Reaction: Terminate the reaction by adding a stopping solution (e.g., a strong acid or organic solvent).

-

Sample Preparation: Prepare the sample for HPLC analysis, which may involve centrifugation to remove precipitated protein and dilution.

-

HPLC Analysis: Inject the sample onto the HPLC system and separate the components.

-

Quantification: Quantify the amount of 1,2-dinitroglycerin and 1,3-dinitroglycerin formed by comparing the peak areas to a standard curve.

-

Calculate Activity: Express the GST activity as the rate of dinitroglycerin formation per unit of time per amount of protein.

Signaling Pathways of Nitroglycerin-Induced Vasodilation

The vasodilatory effect of nitroglycerin is initiated by its metabolic conversion to nitric oxide (NO). NO then activates a cascade of intracellular events in vascular smooth muscle cells, ultimately leading to relaxation.

The NO-sGC-cGMP Pathway

-

NO Formation: Nitroglycerin is metabolized by mtALDH to produce 1,2-dinitroglycerin and nitrite, which is then converted to NO.

-

sGC Activation: NO diffuses from the mitochondria into the cytoplasm and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.

-

cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

Caption: Metabolic conversion of nitroglycerin to 1,2-dinitroglycerin and nitric oxide.

cGMP-Mediated Vasodilation

The increase in intracellular cGMP concentration triggers a series of events that lead to smooth muscle relaxation:

-

Activation of cGMP-dependent Protein Kinase (PKG): cGMP binds to and activates cGMP-dependent protein kinase (PKG).

-

Phosphorylation of Target Proteins: Activated PKG phosphorylates several target proteins, leading to:

-

Decreased Intracellular Calcium: PKG promotes the sequestration of Ca²⁺ into the sarcoplasmic reticulum and its extrusion from the cell, leading to a decrease in cytosolic Ca²⁺ levels.

-

Activation of Myosin Light Chain Phosphatase: PKG activates myosin light chain phosphatase (MLCP), which dephosphorylates the myosin light chains.

-

-

Smooth Muscle Relaxation: The dephosphorylation of myosin light chains prevents the interaction of myosin with actin, resulting in smooth muscle relaxation and vasodilation.

Caption: Signaling cascade of nitric oxide-induced smooth muscle relaxation.

Conclusion

The discovery of 1,2-dinitroglycerin as a key metabolite of nitroglycerin has been instrumental in elucidating the mechanism of action of this long-standing therapeutic agent. The identification of mitochondrial aldehyde dehydrogenase as the primary enzyme responsible for its formation has provided a molecular basis for the bioactivation of nitroglycerin. This in-depth technical guide has provided a comprehensive overview of the historical context, the enzymatic pathways, and the quantitative aspects of 1,2-dinitroglycerin metabolism. The detailed experimental protocols and the visualization of the signaling pathways offer valuable resources for researchers and scientists in the field of pharmacology and drug development. A thorough understanding of the metabolic fate of nitroglycerin and the role of its metabolites is crucial for optimizing therapeutic strategies and developing novel cardiovascular drugs.

References

- 1. Comparative pharmacokinetics and bioavailability of nitroglycerin and its metabolites from Transderm-Nitro, Nitrodisc, and Nitro-Dur II systems using a stable-isotope technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. medium.com [medium.com]

- 4. Creating Graphs With DOT Language | Programster's Blog [blog.programster.org]

- 5. ahajournals.org [ahajournals.org]

- 6. Pharmacokinetic studies of the nitroglycerin metabolites, 1,2- and 1,3- glyceryl dinitrates, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 8. Nitric oxide and cGMP cause vasorelaxation by activation of a charybdotoxin-sensitive K channel by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and pharmacodynamics of nitroglycerin and its dinitrate metabolites in conscious dogs: intravenous infusion studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Pharmacokinetics of nitroglycerin and its dinitrate metabolites over a thirtyfold range of oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Purification of aldehyde dehydrogenase from rat liver mitochondria by alpha-cyanocinnamate affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Dinitroglycerin

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1,2-Dinitroglycerin (1,2-GDN), a primary metabolite of the widely used vasodilator nitroglycerin (glyceryl trinitrate, GTN), plays a significant role in the pharmacological effects of its parent compound. While less potent than nitroglycerin, its substantial presence in plasma following nitroglycerin administration necessitates a thorough understanding of its physicochemical and biological characteristics. This technical guide provides a comprehensive overview of the core properties of 1,2-Dinitroglycerin, detailed experimental protocols, and visualizations of its metabolic and signaling pathways.

Physical and Chemical Properties

1,2-Dinitroglycerin is a dinitrate ester of glycerol. Its physical and chemical properties are summarized below. While experimental data for some properties of the pure compound are limited, predicted values and data for the parent compound, nitroglycerin, provide valuable context.

| Property | Value | Source |

| Molecular Formula | C₃H₆N₂O₇ | [1] |

| Molecular Weight | 182.09 g/mol | [2][3] |

| Appearance | Colorless Gel (in solution) | |

| Density (Predicted) | 1.594 ± 0.06 g/cm³ | [4] |

| Boiling Point (Rough Estimate) | 315.45 °C | [4] |

| Flash Point (Predicted) | 2 °C | [4] |

| pKa (Predicted) | 13.31 ± 0.10 | --- |

| Storage Temperature | -20°C | [4] |

Experimental Protocols

Synthesis and Purification of 1,2-Dinitroglycerin

The synthesis of 1,2-Dinitroglycerin is typically achieved through the nitration of glycerol. This process often yields a mixture of mono-, di-, and trinitrated glycerols. The selective synthesis of 1,2-Dinitroglycerin is challenging, and it is often obtained as a byproduct of nitroglycerin synthesis.

Principle of Synthesis: The nitration of glycerol involves the reaction of glycerol with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The reaction conditions, such as temperature and the ratio of reactants, can be controlled to influence the degree of nitration.

General Synthetic Procedure for Nitroglycerin (yielding dinitroglycerin isomers): A round-bottom flask is charged with concentrated sulfuric acid and cooled in an ice bath. Fuming nitric acid is slowly added while maintaining a low temperature (e.g., below 5°C). Glycerol is then added dropwise to the mixed acid, ensuring the temperature does not exceed a critical point (e.g., 15°C) to prevent a runaway exothermic reaction[5][6]. The reaction mixture is stirred for a period to allow for nitration. The mixture is then poured into ice-cold water, leading to the separation of the nitrated glycerols as an oily layer. This layer contains a mixture of nitroglycerin, 1,2-dinitroglycerin, and 1,3-dinitroglycerin[7][8].

Purification Protocol: The separation of 1,2-Dinitroglycerin from the reaction mixture can be achieved using chromatographic techniques.

-

Extraction: The oily layer containing the nitrated glycerols is first washed with water and a dilute solution of sodium bicarbonate to neutralize any remaining acid.

-

Chromatography: High-performance liquid chromatography (HPLC) is a suitable method for the purification of 1,2-Dinitroglycerin.

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent such as methanol or acetonitrile is employed to separate the different nitrated glycerols based on their polarity.

-

Detection: A UV detector is used to monitor the elution of the compounds.

-

Fraction Collection: Fractions corresponding to the elution peak of 1,2-Dinitroglycerin are collected.

-

-

Solvent Evaporation: The solvent from the collected fractions is removed under reduced pressure to yield purified 1,2-Dinitroglycerin.

Analytical Methods for Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Provides information on the number and types of protons in the molecule, allowing for structural elucidation.

-

13C NMR: Provides information on the carbon skeleton of the molecule.

-

Sample Preparation: A small amount of the purified 1,2-Dinitroglycerin is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: The NMR spectra are recorded on a high-resolution NMR spectrometer.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Principle: FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

-

Sample Preparation: A small amount of the sample can be analyzed as a thin film between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent.

-

Expected Absorptions: Characteristic absorption bands for the nitro groups (-NO₂) and the hydroxyl group (-OH) are expected. The -NO₂ stretching vibrations typically appear in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric). The -OH stretching will appear as a broad band in the region of 3200-3600 cm⁻¹.

3. Mass Spectrometry (MS):

-

Principle: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

-

Ionization Method: Techniques such as electrospray ionization (ESI) or electron ionization (EI) can be used.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are analyzed. The fragmentation pattern can provide structural information.

Biological Activity and Signaling Pathways

1,2-Dinitroglycerin is a biologically active metabolite of nitroglycerin, contributing to its overall vasodilatory effect, although it is less potent than the parent compound.

Metabolic Pathway of Nitroglycerin to 1,2-Dinitroglycerin

The primary pathway for the bioactivation of nitroglycerin to produce vasodilation involves its enzymatic conversion to 1,2-Dinitroglycerin and nitric oxide (NO) or a related species. This reaction is catalyzed by the mitochondrial enzyme aldehyde dehydrogenase-2 (ALDH2)[9][10][11][12].

Caption: Metabolic conversion of Nitroglycerin to 1,2-Dinitroglycerin by ALDH2.

Signaling Pathway of Vasodilation

The vasodilatory effect of nitric oxide (NO), produced from the metabolism of nitroglycerin and its dinitrate metabolites, is mediated through the activation of soluble guanylate cyclase (sGC) and the subsequent increase in cyclic guanosine monophosphate (cGMP) levels in vascular smooth muscle cells[13][14][15].

Caption: NO-mediated signaling pathway leading to vasodilation.

Experimental Workflow: Dorsal Hand Vein Compliance

The dorsal hand vein compliance technique is an in vivo method used to assess the venodilatory effects of drugs in humans.

Caption: Workflow for the dorsal hand vein compliance technique.

Stability and Decomposition

1,2-Dinitroglycerin, like other nitrate esters, is susceptible to hydrolysis, especially under alkaline conditions. In neutral to weakly acidic solutions, it exhibits greater stability. It should be protected from light and heat to prevent degradation[16]. Decomposition can lead to the loss of nitrate groups, reducing its biological activity. For analytical purposes, solutions of 1,2-Dinitroglycerin are often prepared in acetonitrile and stored at low temperatures (-20°C) to ensure stability[4].

Conclusion

1,2-Dinitroglycerin is a crucial metabolite in understanding the full pharmacological profile of nitroglycerin. This guide provides a foundational understanding of its physical and chemical properties, methodologies for its study, and its role in vasodilation. Further research into the specific properties of the pure compound and its direct biological effects will continue to be of high value to the fields of pharmacology and drug development.

References

- 1. [1,2-Dinitroglycerin (2 ampules x 1 mL)] - CAS [621-65-8] [store.usp.org]

- 2. ahajournals.org [ahajournals.org]

- 3. Glyceryl 1,2-Dinitrate | C3H6N2O7 | CID 79076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2-DINITROGLYCERIN | 621-65-8 [chemicalbook.com]

- 5. Real-Time Monitoring the Spatiotemporal Dynamics of Intracellular cGMP in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitroglycerin synthesis - chemicalbook [chemicalbook.com]

- 7. CV Pharmacology | Nitrodilators and Soluble Guanylyl Cyclase Activators [cvpharmacology.com]

- 8. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vascular Bioactivation of Nitroglycerin by Aldehyde Dehydrogenase-2: REACTION INTERMEDIATES REVEALED BY CRYSTALLOGRAPHY AND MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioactivation of nitroglycerin by the mitochondrial aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Formation of Nitric Oxide by Aldehyde Dehydrogenase-2 Is Necessary and Sufficient for Vascular Bioactivation of Nitroglycerin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nitroglycerin - Wikipedia [en.wikipedia.org]

- 13. Effects of nitroglycerin on soluble guanylate cyclase: implications for nitrate tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of nitroglycerin/L-cysteine on soluble guanylate cyclase: evidence for an activation/inactivation equilibrium controlled by nitric oxide binding and haem oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. portlandpress.com [portlandpress.com]

- 16. Nitroglycerin | C3H5(NO3)3 | CID 4510 - PubChem [pubchem.ncbi.nlm.nih.gov]

1,2-Dinitroglycerin: A Key Signaling Molecule in Vascular Smooth Muscle Regulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

1,2-Glycerol dinitrate (1,2-GDN), a principal metabolite of the widely used antianginal drug glyceryl trinitrate (GTN), is not merely an inactive byproduct but a significant signaling molecule in its own right, playing a crucial role in the regulation of vascular smooth muscle tone. While less potent than its parent compound, 1,2-GDN directly elicits vasodilation through the canonical nitric oxide (NO) signaling pathway. This guide provides a comprehensive overview of the bioactivation, mechanism of action, and experimental evaluation of 1,2-GDN, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to support further research and drug development in cardiovascular pharmacology.

Introduction

For over a century, nitroglycerin has been a cornerstone in the treatment of angina pectoris. Its therapeutic effects are mediated by its metabolic conversion to nitric oxide (NO), a potent vasodilator.[1][2][3] The biotransformation of GTN is a complex process yielding two primary dinitrate metabolites: 1,2-glyceryl dinitrate (1,2-GDN) and 1,3-glyceryl dinitrate (1,3-GDN).[4] Notably, the formation of 1,2-GDN is the predominant pathway in vascular smooth muscle and is intrinsically linked to the vasodilatory response.[4][5] This document focuses on the direct role of 1,2-GDN as a signaling molecule, distinct from its role as a GTN metabolite, and its effects on vascular smooth muscle.

Bioactivation and Mechanism of Action

The bioactivation of GTN to 1,2-GDN is primarily catalyzed by the mitochondrial enzyme aldehyde dehydrogenase 2 (ALDH2).[4][6] This enzymatic reaction is a critical step, as it generates both 1,2-GDN and inorganic nitrite, which can be further reduced to NO.[6] 1,2-GDN itself can also serve as a substrate for NO production, thereby initiating the signaling cascade that leads to vasorelaxation.[7]

The signaling pathway for 1,2-GDN-induced vasodilation is initiated by the generation of NO, which then diffuses into vascular smooth muscle cells. There, NO activates soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6][8][9] The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets.[6] This cascade of events leads to a decrease in intracellular calcium levels and dephosphorylation of the myosin light chain, resulting in the relaxation of the vascular smooth muscle and vasodilation.[6]

Caption: Bioactivation of Glyceryl Trinitrate (GTN) in the Mitochondrion.

Caption: 1,2-Dinitroglycerin Signaling Pathway in Vascular Smooth Muscle.

Quantitative Data on Vasodilatory Potency

Studies have consistently shown that 1,2-GDN is a less potent vasodilator than its parent compound, GTN. However, the concentrations of 1,2-GDN reached in vivo after GTN administration can be significantly higher than those of GTN, suggesting that it contributes to the overall therapeutic effect.[7]

| Compound | Preparation | EC50 / ED50 | Potency Relative to GTN | Reference |

| Glyceryl Trinitrate (GTN) | Human Dorsal Hand Vein | 5.1 ng/min | 1 (Reference) | [1] |

| 1,2-Glycerol Dinitrate (1,2-GDN) | Human Dorsal Hand Vein | 43 ng/min | ~1/10th | [1] |

| 1,3-Glycerol Dinitrate (1,3-GDN) | Human Dorsal Hand Vein | 60 ng/min | ~1/12th | [1] |

| Glyceryl Trinitrate (GTN) | Rabbit Aortic Strips | - | 1 (Reference) | [7] |

| 1,2-Glycerol Dinitrate (1,2-GDN) | Rabbit Aortic Strips | - | < 1/10th | [7] |

| 1,3-Glycerol Dinitrate (1,3-GDN) | Rabbit Aortic Strips | - | < 1/10th | [7] |

Experimental Protocols

Aortic Ring Bioassay for Vasorelaxation

This protocol is designed to assess the vasodilatory effects of 1,2-GDN on isolated aortic rings.

Materials:

-

Thoracic aorta from a suitable animal model (e.g., rabbit, rat).

-

Krebs solution (composition: 118 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11 mM glucose, pH 7.4).

-

Phenylephrine (for pre-contraction).

-

1,2-Dinitroglycerin stock solution.

-

Tissue bath system with isometric tension transducers.

-

Gas mixture (20% O₂, 5% CO₂, balance N₂).

Procedure:

-

Euthanize the animal and carefully excise the thoracic aorta.

-

Clean the aorta of adhering fat and connective tissue and cut it into 3-mm rings.

-

Mount the aortic rings in tissue baths containing Krebs solution at 37°C, bubbled with the gas mixture.

-

Apply a resting tension of 2 grams and allow the rings to equilibrate for at least 1 hour.

-

Induce a stable contraction with phenylephrine.

-

Once a stable plateau is reached, add cumulative concentrations of 1,2-GDN to the tissue bath.

-

Record the changes in isometric tension until a maximal relaxation response is achieved.

-

Calculate the EC₅₀ value from the resulting concentration-response curve.

Caption: Workflow for Aortic Ring Bioassay.

cGMP Measurement in Vascular Tissue

This protocol measures the intracellular accumulation of cGMP in response to 1,2-GDN.

Materials:

-

Aortic rings.

-

Krebs solution.

-

1,2-Dinitroglycerin.

-

Liquid nitrogen.

-

cGMP enzyme immunoassay (EIA) kit.

Procedure:

-

Prepare and equilibrate aortic rings as described in the aortic ring bioassay protocol.

-

Expose the rings to a specific concentration of 1,2-GDN for a defined period (e.g., 1 minute).

-

Immediately freeze the tissues in liquid nitrogen to stop the reaction.

-

Store the samples at -80°C until analysis.

-

Extract cGMP from the tissue samples according to the EIA kit manufacturer's instructions.

-

Measure the cGMP concentration using the EIA kit.

-

Express the results as pmol of cGMP per mg of tissue.

Conclusion and Future Directions

1,2-Dinitroglycerin is a biologically active molecule that contributes to the vasodilatory effects of its parent compound, nitroglycerin. Its mechanism of action follows the well-established NO-sGC-cGMP signaling pathway. Understanding the distinct pharmacological profile of 1,2-GDN is crucial for the development of novel nitrovasodilators with improved efficacy and reduced tolerance. Future research should focus on the specific enzymes involved in the conversion of 1,2-GDN to NO in vascular smooth muscle and explore the potential for developing drugs that directly target this pathway for the treatment of cardiovascular diseases. The development of long-acting nitrates that are preferentially metabolized to 1,2-GDN could offer a therapeutic advantage.

References

- 1. Comparison of vasodilatory responses to nitroglycerin and its dinitrate metabolites in human veins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Bioactivation of Nitroglycerin by Purified Mitochondrial and Cytosolic Aldehyde Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Mechanisms underlying activation of soluble guanylate cyclase by the nitroxyl donor Angeli's salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of Nitroglycerin and Other Nitrogen Oxides in Cardiovascular Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vascular and anti-platelet actions of 1,2- and 1,3-glyceryl dinitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. Vascular tolerance to nitroglycerin and cyclic GMP generation in rat aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies on 1,2-Dinitroglycerin Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies on the activity of 1,2-Dinitroglycerin (1,2-GDN), a primary active metabolite of the vasodilator drug Nitroglycerin (NTG). This document outlines the core mechanisms of action, detailed experimental protocols for key assays, and a summary of available quantitative data. Visualizations of signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of the methodologies and biological processes involved.

Core Mechanism of Action

1,2-Dinitroglycerin is a product of the enzymatic denitration of Nitroglycerin. The primary enzyme responsible for this bioactivation in vascular smooth muscle is mitochondrial aldehyde dehydrogenase (mtALDH). This process releases nitric oxide (NO) or a related species, which then initiates a signaling cascade leading to vasodilation.

The key steps in the signaling pathway are:

-

Bioactivation: Nitroglycerin is metabolized by mtALDH to form 1,2-Dinitroglycerin and release a nitric oxide species.

-

Guanylate Cyclase Activation: The released nitric oxide activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.

-

cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

Protein Kinase G Activation: Increased intracellular concentrations of cGMP lead to the activation of protein kinase G (PKG).

-

Vasorelaxation: PKG activation results in the phosphorylation of various downstream targets, leading to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation and vasodilation.

Data Presentation

The following tables summarize the available quantitative data from in vitro studies on 1,2-Dinitroglycerin and its parent compound, Nitroglycerin.

Table 1: Comparative Venodilatory Potency of Nitroglycerin and its Dinitrate Metabolites

| Compound | Dose for 50% of Maximum Vasodilation (ED50) (ng/min) | Relative Potency (Compared to Nitroglycerin) |

| Nitroglycerin | 5.1 | 1 |

| 1,2-Glyceryl Dinitrate (1,2-GDN) | 43 | ~1/8th |

| 1,3-Glyceryl Dinitrate (1,3-GDN) | 60 | ~1/12th |

Data from a study in human veins in vivo, reflecting in vitro potency differences.[1]

Table 2: EC50 Values for Nitroglycerin-Induced Relaxation in Pre-contracted Human Radial Artery In Vitro

| Pre-contraction Agent | EC50 of Nitroglycerin (-log M) |

| U46619 (Thromboxane A2 mimetic) | 7.50 ± 0.16 |

| Potassium Chloride (K+) | 6.49 ± 0.42 |

| Endothelin-1 (ET-1) | 6.70 ± 0.31 |

Data provides a reference for the potency of the parent compound in a relevant in vitro model.[2]

Table 3: In Vitro cGMP Levels in Rat Aortic Rings in Response to Nitroglycerin

| Condition | cGMP Level (fmol/mg protein) |

| Basal | 21 |

| After first NTG exposure | 46 |

| After second NTG exposure (induced tolerance) | No significant change from basal |

| Tolerant rings with 2-hour washout before second NTG exposure | 71 |

Demonstrates the link between nitroglycerin exposure and cGMP levels.[3]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Vascular Smooth Muscle Relaxation Assay (Organ Bath Study)

This protocol is used to assess the vasodilatory effect of 1,2-Dinitroglycerin on isolated blood vessel segments.

Materials:

-

Isolated arterial or venous rings (e.g., rat aorta, porcine coronary artery).

-

Organ bath system with temperature control (37°C) and aeration (95% O2, 5% CO2).

-

Force-displacement transducer and data acquisition system.

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).

-

Vasoconstrictor agent (e.g., Phenylephrine, U46619, Endothelin-1).

-

1,2-Dinitroglycerin and other test compounds.

Procedure:

-

Tissue Preparation: Euthanize the animal and carefully dissect the desired blood vessel. Place the vessel in cold Krebs-Henseleit solution. Clean the vessel of adherent connective tissue and cut into rings of 2-4 mm in length.

-

Mounting: Suspend the vascular rings in the organ baths filled with Krebs-Henseleit solution maintained at 37°C and aerated with 95% O2, 5% CO2. Attach one end of the ring to a fixed hook and the other to a force-displacement transducer.

-

Equilibration and Tensioning: Allow the rings to equilibrate for 60-90 minutes, replacing the buffer every 15-20 minutes. Apply a resting tension to the rings (e.g., 1-2 g for rat aorta) and allow to stabilize.

-

Viability Check: To ensure the viability and contractility of the smooth muscle, contract the rings with a high concentration of KCl (e.g., 60-80 mM). To check for endothelial integrity (if required), pre-contract with an agonist like phenylephrine and then induce relaxation with an endothelium-dependent vasodilator like acetylcholine.

-

Pre-contraction: After washing out the agents used for the viability check, pre-contract the rings to a stable submaximal tension (approximately 50-80% of the maximal response to KCl) using a vasoconstrictor such as phenylephrine (e.g., 1 µM).

-

Cumulative Concentration-Response Curve: Once a stable plateau of contraction is reached, add 1,2-Dinitroglycerin in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 1 nM to 100 µM). Allow the response to stabilize at each concentration before adding the next.

-

Data Analysis: Record the relaxation at each concentration as a percentage of the pre-contraction tension. Plot the concentration-response curve and calculate the EC50 value (the concentration of the drug that produces 50% of its maximal effect).

Measurement of Intracellular cGMP Levels

This protocol describes the quantification of cGMP in vascular smooth muscle cells or tissue homogenates following exposure to 1,2-Dinitroglycerin.

Materials:

-

Cultured vascular smooth muscle cells or isolated vascular tissue.

-

1,2-Dinitroglycerin and other test compounds.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

-

Lysis buffer (e.g., 0.1 M HCl or trichloroacetic acid).

-

Commercial cGMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.

-

Protein assay kit (e.g., BCA or Bradford).

-

Homogenizer (for tissue samples).

-

Centrifuge.

Procedure:

-

Cell/Tissue Culture and Treatment:

-

For Cultured Cells: Plate vascular smooth muscle cells in multi-well plates and grow to confluence. Before the experiment, replace the medium with a serum-free medium for a period of time.

-

For Tissue: Prepare isolated vascular rings as described in the vasorelaxation assay.

-

-

Incubation: Pre-incubate the cells or tissues with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for a defined period (e.g., 30 minutes) to inhibit cGMP breakdown.

-

Stimulation: Add varying concentrations of 1,2-Dinitroglycerin to the cells or tissues and incubate for a short period (e.g., 1-5 minutes), as cGMP production is often transient.

-

Lysis and Extraction:

-

For Cultured Cells: Aspirate the medium and add cold lysis buffer to the wells to stop the reaction and lyse the cells.

-

For Tissue: Rapidly freeze the tissue in liquid nitrogen and homogenize in lysis buffer.

-

-

Sample Processing: Centrifuge the lysates to pellet cellular debris. Collect the supernatant containing the cGMP. If using an acylation-based assay, follow the kit's instructions for this step.

-

cGMP Quantification: Perform the cGMP measurement using a commercial EIA or RIA kit according to the manufacturer's instructions. This typically involves a competitive binding assay where cGMP in the sample competes with a labeled cGMP for binding to a specific antibody.

-

Protein Quantification: Determine the protein concentration in the lysates using a standard protein assay.

-

Data Analysis: Normalize the measured cGMP levels to the protein concentration of each sample (e.g., in pmol cGMP/mg protein).

Mitochondrial Aldehyde Dehydrogenase (mtALDH) Activity Assay

This assay measures the activity of mtALDH, the enzyme responsible for the bioactivation of nitroglycerin to 1,2-Dinitroglycerin.

Materials:

-

Isolated mitochondria from vascular smooth muscle cells or tissue.

-

Commercial mtALDH activity assay kit or individual reagents.

-

Assay buffer.

-

Substrate for mtALDH (e.g., acetaldehyde).

-

NAD+ (cofactor).

-

A reagent that reacts with the product (NADH) to produce a colorimetric or fluorometric signal.

-

Spectrophotometer or fluorometer.

Procedure:

-

Mitochondrial Isolation: Isolate mitochondria from vascular smooth muscle cells or tissues using differential centrifugation.

-

Sample Preparation: Lyse the isolated mitochondria to release the enzymes. Determine the protein concentration of the mitochondrial lysate.

-

Assay Reaction:

-

In a microplate, add the mitochondrial lysate to the assay buffer.

-

Add the substrate (e.g., acetaldehyde) and NAD+.

-

The mtALDH in the sample will convert the acetaldehyde to acetic acid, reducing NAD+ to NADH.

-

-

Detection: The production of NADH is monitored. In many commercial kits, the NADH is used to reduce a probe, resulting in a colorimetric or fluorescent product that can be measured over time using a plate reader.

-

Data Analysis: The rate of change in absorbance or fluorescence is proportional to the mtALDH activity in the sample. Calculate the specific activity and express it in units such as nmol/min/mg protein.

Mandatory Visualizations

Signaling Pathway of 1,2-Dinitroglycerin-Induced Vasodilation

Caption: Signaling cascade of 1,2-Dinitroglycerin-induced vasodilation.

Experimental Workflow for Vascular Smooth Muscle Relaxation Assay

Caption: Workflow for the in vitro vasorelaxation assay.

Experimental Workflow for cGMP Measurement

Caption: Workflow for measuring intracellular cGMP levels.

References

- 1. Comparison of vasodilatory responses to nitroglycerin and its dinitrate metabolites in human veins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of the vasorelaxant effect of nitroprusside and nitroglycerin in the human radial artery in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recovery of vascular smooth muscle relaxation from nitroglycerin-induced tolerance following a drug-free interval. A time-course in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for the Quantification of 1,2-Dinitroglycerin in Human Plasma using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Dinitroglycerin (1,2-GDN) is one of the primary active metabolites of nitroglycerin (glyceryl trinitrate, GTN), a potent vasodilator used in the treatment of angina and heart failure.[1][2] Monitoring the plasma concentrations of 1,2-GDN is crucial for pharmacokinetic (PK) and bioequivalence studies, providing insights into the metabolic profile and bioavailability of nitroglycerin.[3] This document provides a detailed protocol for the sensitive and selective quantification of 1,2-GDN in human plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

This method utilizes reversed-phase Liquid Chromatography (LC) for the separation of 1,2-dinitroglycerin from other plasma components, followed by detection using a triple quadrupole tandem Mass Spectrometer (MS/MS). The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity for the analyte. An internal standard (IS) is used to correct for variations in sample processing and instrument response.

Materials and Reagents

1.1. Chemicals and Solvents

-

1,2,4-Butanetriol-1,4-dinitrate (Internal Standard, IS)[5][6]

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade or ultrapure

-

Ammonium acetate, analytical grade

-

Formic acid, LC-MS grade

-

Human plasma (with anticoagulant, e.g., K2EDTA)

1.2. Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source[7][8]

-

Analytical balance

-

Microcentrifuge

-

Pipettes and tips

-

Vortex mixer

-

Autosampler vials

Experimental Protocol

2.1. Standard Solutions Preparation

-

Primary Stock Solutions: Prepare individual stock solutions of 1,2-dinitroglycerin and the internal standard (IS) in acetonitrile or methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the 1,2-dinitroglycerin stock solution with a mixture of acetonitrile and water (e.g., 50:50 v/v) to create working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration (e.g., 100 ng/mL).

2.2. Calibration Standards and Quality Control Samples

-

Calibration Standards: Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range, for example, from 0.1 ng/mL to 20.0 ng/mL.[7]

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high. For instance, 0.30 ng/mL (Low QC), 7.50 ng/mL (Medium QC), and 15.0 ng/mL (High QC).[7]

2.3. Plasma Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for each standard, QC, and unknown sample.

-

Add 50 µL of the respective plasma sample (standard, QC, or unknown) to the labeled tubes.

-

Add 10 µL of the internal standard working solution to each tube (except for blank samples).

-

Add 140 µL of cold acetonitrile to each tube to precipitate the plasma proteins.[9]

-

Vortex the tubes for 30 seconds.

-

Centrifuge the samples at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[6]

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Important Considerations for Sample Handling:

-

Nitroglycerin and its metabolites can be unstable in biological matrices.[10][11] It is recommended to process blood samples quickly after collection, separating plasma from red blood cells within an hour.[7]

-

Plasma samples should be stored frozen at -80°C until analysis.[6][7]

-

Minimize contact of solutions with plastic surfaces where possible, as nitroglycerin can adsorb to certain plastics.[11][12] Glass containers are preferable for storage of standards.[10]

LC-MS/MS Instrumentation and Conditions

3.1. Liquid Chromatography

| Parameter | Recommended Condition |